Head-to-Head Potency Comparison: GSK716 vs GSK425 in Z α1-Antitrypsin Polymerization Assay
In a direct head-to-head comparison from the same structure-based optimization program, A1AT modulator 1 (GSK716) demonstrated approximately 100-fold greater potency than its precursor compound GSK425 in inhibiting Z α1-antitrypsin polymerization [1]. Both compounds were evaluated under identical experimental conditions using an end-point immunoassay with the 2C1 monoclonal antibody specific for pathological polymers [1].
| Evidence Dimension | Inhibition of Z α1-antitrypsin polymerization |
|---|---|
| Target Compound Data | pIC50 = 8.3 (GSK716 / A1AT modulator 1) |
| Comparator Or Baseline | pIC50 = 6.5 (GSK425) |
| Quantified Difference | Approximately 100-fold increase in potency (ΔpIC50 = 1.8 log units) |
| Conditions | End-point immunoassay using 2C1 monoclonal antibody; 72 h at 37°C; mean ± SD, n = 2 (GSK425) and n = 25 (GSK716) |
Why This Matters
This 100-fold potency improvement directly translates to lower effective working concentrations in cellular assays and reduced compound consumption in large-scale screening campaigns.
- [1] Liddle J, Pearce AC, Arico-Muendel C, et al. The development of highly potent and selective small molecule correctors of Z α1-antitrypsin misfolding. Bioorg Med Chem Lett. 2021;41:127973. View Source
